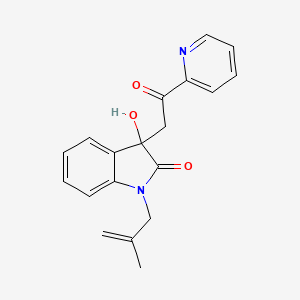![molecular formula C15H21N3OS B5349309 N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years. It is a psychoactive compound that is often used as a recreational drug due to its ability to mimic the effects of THC, the active ingredient in marijuana. However, its chemical structure and mechanism of action are different from THC, which makes it a unique compound with potential scientific research applications.
作用機序
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide acts as a partial agonist of the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in the psychoactive effects of this compound, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, as well as to have neuroprotective effects. It has also been shown to have anxiolytic and antidepressant effects. However, these effects have not been extensively studied in humans, and more research is needed to determine their safety and efficacy.
実験室実験の利点と制限
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various processes. Another advantage is that it is a synthetic compound, which allows for precise control of its chemical structure and purity. However, one limitation is that it is a psychoactive compound, which makes it difficult to use in some experiments. Another limitation is that its safety and efficacy in humans have not been extensively studied, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide. One direction is to study its potential as a treatment for various neurological and psychiatric disorders, such as pain, anxiety, and depression. Another direction is to develop new drugs that target the cannabinoid receptors based on the chemical structure of this compound. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its approval for clinical use.
合成法
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide is synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with methyl iodide to form 1-(5-methyl-2-thienyl)-2-(N-methyl-N-propylamino)butane. This intermediate is then reacted with 4-chloropyrazole-5-carboxylic acid to form this compound.
科学的研究の応用
N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide has potential scientific research applications due to its ability to activate cannabinoid receptors in the brain. These receptors are involved in various physiological and pathological processes, including pain regulation, inflammation, and neurodegeneration. This compound can be used to study the role of these receptors in these processes and to develop new drugs that target these receptors.
特性
IUPAC Name |
N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-7-18-9-13(12(3)16-18)15(19)17(4)10-14-11(2)6-8-20-14/h6,8-9H,5,7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQJDKBPSUUFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N(C)CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
![ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5349272.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide](/img/structure/B5349287.png)
![N-(3-phenylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5349295.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5349310.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5349313.png)
![2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5349322.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5349328.png)
![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5349334.png)
![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)